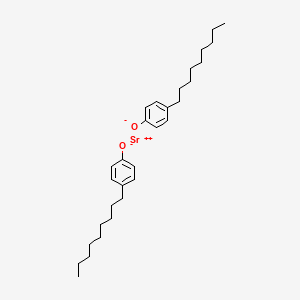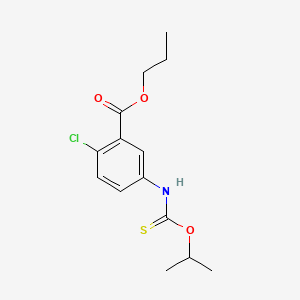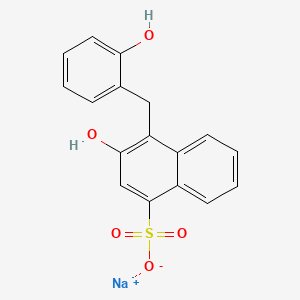
Sodium 3-hydroxy-4-((2-hydroxyphenyl)methyl)naphthalenesulphonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sodium 3-hydroxy-4-((2-hydroxyphenyl)methyl)naphthalenesulphonate is a chemical compound with the molecular formula C17H13NaO5S. It is known for its unique structural properties, which include a naphthalene ring system substituted with hydroxy and sulphonate groups. This compound is often used in various chemical and industrial applications due to its reactivity and stability.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Sodium 3-hydroxy-4-((2-hydroxyphenyl)methyl)naphthalenesulphonate typically involves the sulphonation of 3-hydroxy-4-((2-hydroxyphenyl)methyl)naphthalene. This process can be carried out using sulfuric acid or other sulphonating agents under controlled temperature conditions to ensure the selective introduction of the sulphonate group.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to maintain optimal reaction conditions and ensure high yield and purity. The use of catalysts and advanced purification techniques, such as crystallization and chromatography, can further enhance the efficiency of the production process.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, leading to the formation of quinones and other oxidized derivatives.
Reduction: This compound can be reduced to form various hydroxy derivatives, depending on the reducing agents and conditions used.
Substitution: The sulphonate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed:
Oxidation: Quinones and other oxidized naphthalene derivatives.
Reduction: Various hydroxy-substituted naphthalene compounds.
Substitution: Naphthalene derivatives with different functional groups replacing the sulphonate group.
Wissenschaftliche Forschungsanwendungen
Sodium 3-hydroxy-4-((2-hydroxyphenyl)methyl)naphthalenesulphonate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals due to its stability and reactivity.
Wirkmechanismus
The mechanism of action of Sodium 3-hydroxy-4-((2-hydroxyphenyl)methyl)naphthalenesulphonate involves its interaction with various molecular targets and pathways. The hydroxy and sulphonate groups play a crucial role in its reactivity, allowing it to participate in various chemical reactions. These interactions can lead to the formation of reactive intermediates, which can further interact with biological molecules, leading to its observed effects.
Vergleich Mit ähnlichen Verbindungen
- Sodium 3-hydroxy-4-((2-methoxyphenyl)methyl)naphthalenesulphonate
- Sodium 3-hydroxy-4-((2-aminophenyl)methyl)naphthalenesulphonate
- Sodium 3-hydroxy-4-((2-chlorophenyl)methyl)naphthalenesulphonate
Comparison: Sodium 3-hydroxy-4-((2-hydroxyphenyl)methyl)naphthalenesulphonate is unique due to the presence of both hydroxy and sulphonate groups, which confer distinct reactivity and stability compared to its analogs. The hydroxy group enhances its solubility and reactivity, while the sulphonate group provides stability and makes it suitable for various industrial applications.
Eigenschaften
CAS-Nummer |
85455-71-6 |
|---|---|
Molekularformel |
C17H13NaO5S |
Molekulargewicht |
352.3 g/mol |
IUPAC-Name |
sodium;3-hydroxy-4-[(2-hydroxyphenyl)methyl]naphthalene-1-sulfonate |
InChI |
InChI=1S/C17H14O5S.Na/c18-15-8-4-1-5-11(15)9-14-12-6-2-3-7-13(12)17(10-16(14)19)23(20,21)22;/h1-8,10,18-19H,9H2,(H,20,21,22);/q;+1/p-1 |
InChI-Schlüssel |
VRBSMDAVVGUERI-UHFFFAOYSA-M |
Kanonische SMILES |
C1=CC=C(C(=C1)CC2=C(C=C(C3=CC=CC=C32)S(=O)(=O)[O-])O)O.[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


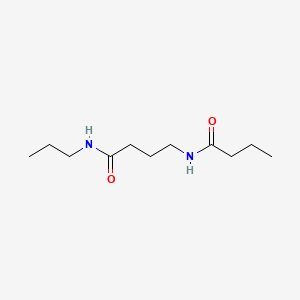
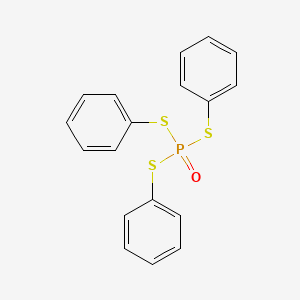
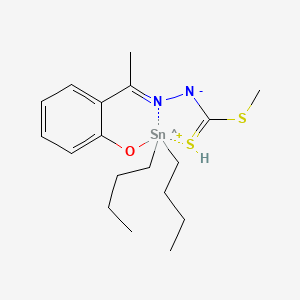
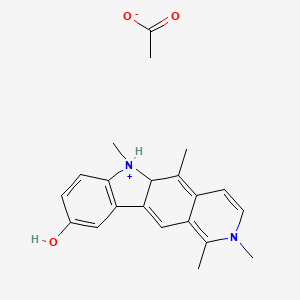
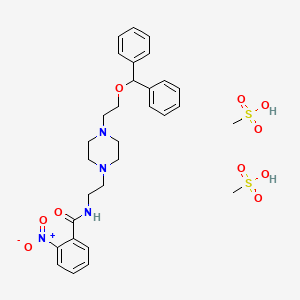


![2,4-dimethoxy-N-[(E)-2-(1,3,3-trimethylindol-1-ium-2-yl)ethenyl]aniline;sulfate](/img/structure/B12691329.png)
